Beta-sesquiphellandrene is a sesquiterpene, specifically classified as a sesquiterpenoid, which consists of three consecutive isoprene units. Its chemical formula is , and it is characterized by the IUPAC name 3-(6-methylhept-5-en-2-yl)-6-methylidenecyclohex-1-ene. This compound is notable for its unique structure, which includes a cyclohexene core modified with a methylidene group at position 6 and a branched alkyl chain at position 3 .
Beta-sesquiphellandrene is a naturally occurring organic compound classified as a sesquiterpene. Sesquiterpenes are a diverse group of organic molecules with 15 carbon atoms, commonly found in essential oils of plants. Beta-sesquiphellandrene has been identified in various plants, including ginger (Zingiber officinale) [].
Research suggests that beta-sesquiphellandrene may possess various biological activities, including:
While initial research suggests potential applications of beta-sesquiphellandrene in antiviral and anticancer therapy, further investigation is crucial.
Beta-sesquiphellandrene is synthesized through the action of the enzyme beta-sesquiphellandrene synthase, which catalyzes the conversion of (2E,6E)-farnesyl diphosphate into beta-sesquiphellandrene and diphosphate. The reaction can be summarized as follows:
This enzymatic reaction is crucial for the biosynthesis of beta-sesquiphellandrene in various plant species .
Beta-sesquiphellandrene exhibits several biological activities. Recent studies have highlighted its potential antiviral properties, particularly against SARS-CoV-2 and the SFTS virus. Molecular docking studies indicated that beta-sesquiphellandrene can effectively bind to viral proteins, suggesting its potential use as a therapeutic agent . Additionally, it plays a role in lipid metabolism and cellular signaling pathways, contributing to its biological significance .
Beta-sesquiphellandrene can be synthesized through various methods:
Beta-sesquiphellandrene has diverse applications:
Recent research has focused on the interaction of beta-sesquiphellandrene with viral proteins, particularly in silico studies that assess binding affinities and docking characteristics. The binding energies observed were significant, indicating strong interactions with both spike proteins of SARS-CoV-2 and membrane glycoproteins of the SFTS virus. These findings suggest that beta-sesquiphellandrene could serve as a lead compound for antiviral drug development .
Beta-sesquiphellandrene shares structural similarities with other sesquiterpenoids. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Alpha-humulene | Exhibits anti-inflammatory properties | |
Beta-caryophyllene | Known for its anti-cancer effects | |
Farnesene | Commonly found in essential oils | |
Germacrene D | Involved in plant defense mechanisms |
Uniqueness: Beta-sesquiphellandrene's distinct structural modifications contribute to its unique biological activities, particularly its antiviral potential, setting it apart from other similar compounds that may not exhibit such effects .
Beta-sesquiphellandrene is a naturally occurring sesquiterpene with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 grams per mole [1] [2]. The compound belongs to the sesquiterpenoids class, which are terpenes consisting of three consecutive isoprene units [3] [4]. The International Union of Pure and Applied Chemistry name for beta-sesquiphellandrene is (3R)-3-[(2S)-6-methylhept-5-en-2-yl]-6-methylidenecyclohexene [1] [3] [4].
The structural framework of beta-sesquiphellandrene is characterized by a cyclohexene ring system in which the hydrogens at position 6 are replaced by a methylidene group, and the pro-R hydrogen at position 3 is substituted with a (2S)-6-methylhept-5-en-2-yl group [1] [2]. This sesquiterpene exhibits an alicyclic compound structure with multiple rings and double bonds, which are typical characteristics of sesquiterpenes [5].
The compound contains two defined stereocenters within its molecular architecture [6]. The Chemical Abstracts Service registry number for beta-sesquiphellandrene is 20307-83-9 [1] [7] [5]. The InChI identifier is InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,10,14-15H,3,5,7,9,11H2,1-2,4H3/t14-,15+/m0/s1 [1] [3] [4].
Structural Parameter | Value |
---|---|
Molecular Formula | C₁₅H₂₄ |
Molecular Weight | 204.35 g/mol |
Chemical Abstracts Service Number | 20307-83-9 |
InChI Key | PHWISBHSBNDZDX-LSDHHAIUSA-N |
Simplified Molecular Input Line Entry System | CC@@H[C@H]1CCC(=C)C=C1 |
Beta-sesquiphellandrene possesses two chiral centers that give rise to stereoisomeric forms [6] [8]. The absolute configuration of the naturally occurring form is designated as (3R,6S), indicating the spatial arrangement of atoms around the chiral centers [1] [7]. The stereochemical designation follows the Cahn-Ingold-Prelog priority rules for assigning absolute configuration [9].
The compound exists primarily as the (-)-beta-sesquiphellandrene enantiomer, which corresponds to the (3R,6S)-configuration [1] [10]. This enantiomer is also known as (-)-(6R,7S)-sesquiphellandrene in alternative nomenclature systems [1] [4]. The stereochemical complexity arises from the presence of asymmetric carbon atoms at positions 3 and 6 of the cyclohexene ring system [6].
Research has demonstrated that sesquiterpene synthases can produce different stereoisomeric products depending on the enzyme's active site configuration [11]. The stereoselectivity of terpene synthases is determined by specific amino acid residues that control the spatial orientation of carbocation intermediates during the cyclization process [11].
The bisabolyl cation intermediate, which is formed during the biosynthesis of beta-sesquiphellandrene, can exist in both (6R)- and (6S)-configurations [11]. The relative proportions of these intermediates determine the final stereochemical outcome of the enzymatic reaction [11]. Studies on maize terpene synthases have shown that stereoselectivity can be altered through site-directed mutagenesis of key amino acid residues [11].
Stereoisomer | Absolute Configuration | Alternative Designation |
---|---|---|
(-)-Beta-sesquiphellandrene | (3R,6S) | (-)-(6R,7S)-sesquiphellandrene |
Natural form | (3R)-3-[(2S)-6-methylhept-5-en-2-yl]-6-methylidenecyclohexene | Primary enantiomer |
The (-)-beta-sesquiphellandrene enantiomer represents the predominant naturally occurring form of this sesquiterpene [1] [10]. Research on bisabolane-type sesquiterpenoids has revealed systematic relationships between absolute configuration and optical rotation properties [12]. Studies demonstrate that compounds with an S configuration at carbon-6 typically exhibit positive optical rotation values, while those with R configuration at carbon-6 display negative optical rotation values [12].
Analysis of seven pairs of bisabolane-type epimers has established clear correlations between stereochemical configuration and optical activity [12]. When the configuration of carbon-6 is S (6S,7S or 6S,7R), the optical rotation is consistently positive, whereas compounds with R configuration at carbon-6 (6R,7S or 6R,7R) exhibit negative optical rotation [12]. This pattern provides a reliable method for determining absolute configuration based on optical rotation measurements [12].
The enantiomeric composition of sesquiterpenes in natural sources can vary significantly [13]. Studies on essential oils have revealed that enantiomeric ratios are influenced by genetic factors, environmental conditions, and biosynthetic pathway regulation [13]. The (-)-enantiomer of beta-sesquiphellandrene has been reported as the major form in various plant species, including Curcuma xanthorrhiza and Alpinia chinensis [1] [2].
Comparative analysis of stereoisomers reveals differences in biological activity profiles [12]. Research indicates that the absolute configuration at carbon-6 significantly affects anti-inflammatory activity, with compounds possessing R configuration at this position demonstrating enhanced biological effects compared to their S counterparts [12]. The stereochemical arrangement also influences molecular interactions with biological targets and affects pharmacological properties [12].
Configuration Type | Optical Rotation | Biological Activity | Natural Occurrence |
---|---|---|---|
(6S,7S) or (6S,7R) | Positive values | Variable activity | Less common |
(6R,7S) or (6R,7R) | Negative values | Enhanced activity | Predominant form |
Beta-sesquiphellandrene exhibits characteristic physical properties typical of sesquiterpene hydrocarbons [14] [15]. The compound appears as a colorless oil at room temperature with a density of 0.8760 grams per cubic centimeter at 25 degrees Celsius [14]. The boiling point ranges from 90 to 90.5 degrees Celsius under reduced pressure conditions of 1 Torr [14]. Under standard atmospheric pressure, the estimated boiling point is approximately 262 degrees Celsius [15].
The compound demonstrates limited water solubility due to its hydrophobic nature, with solubility observed in organic solvents including chloroform, ethyl acetate, and methanol [14]. The partition coefficient (XLogP3-AA) is 5.4, indicating high lipophilicity [4] [15]. Beta-sesquiphellandrene shows good solubility in benzyl benzoate, isopropyl myristate, and dioctyl adipate [15].
The vapor pressure of beta-sesquiphellandrene is estimated at 0.0065 hectopascals at 20 degrees Celsius and 0.011 hectopascals at 25 degrees Celsius [15]. The evaporation rate is characterized as slow, consistent with its sesquiterpene structure [15]. The compound exhibits light sensitivity and requires storage under amber conditions with refrigeration under an inert atmosphere [14].
Chemical stability analysis reveals that beta-sesquiphellandrene is susceptible to oxidation and polymerization reactions under certain conditions [14]. The presence of multiple double bonds makes the compound reactive toward electrophilic addition reactions and susceptible to atmospheric oxidation [5]. The topological polar surface area is 0.00 square angstroms, reflecting the absence of polar functional groups [4].
Physical Property | Value | Measurement Conditions |
---|---|---|
Density | 0.8760 g/cm³ | 25°C |
Boiling Point | 90-90.5°C | 1 Torr pressure |
Boiling Point (estimated) | 262°C | Standard pressure |
Vapor Pressure | 0.0065 hPa | 20°C |
Vapor Pressure | 0.011 hPa | 25°C |
XLogP3-AA | 5.4 | Partition coefficient |
Molecular Weight | 204.35 g/mol | Standard conditions |
Nuclear magnetic resonance spectroscopy provides detailed structural information for beta-sesquiphellandrene [16]. The proton nuclear magnetic resonance spectrum reveals characteristic signals for the methylidene protons appearing as overlapping doublets at approximately 4.74 parts per million [16]. The olefinic protons H1 and H2 of the cyclohexene ring system appear as doublets at 5.67 and 6.14 parts per million respectively, with coupling constants of 10.0 Hertz [16].
Carbon-13 nuclear magnetic resonance spectroscopy exhibits 15 distinct carbon resonances corresponding to the molecular formula C₁₅H₂₄ [16]. The spectrum shows signals for four methyl groups, four methylene carbons, three methine carbons (including one olefinic), and four quaternary carbons (including one olefinic) [16]. The distortionless enhancement by polarization transfer spectrum confirms the presence of an exocyclic alkene through an inverted peak at approximately 109 parts per million [16].
Mass spectrometry analysis of beta-sesquiphellandrene reveals characteristic fragmentation patterns typical of sesquiterpenes [17]. The molecular ion peak appears at mass-to-charge ratio 204, corresponding to the molecular weight [18]. Fragmentation studies using fast atom bombardment time-of-flight mass spectrometry show major fragment ions with maximum fragmentation fractions varying between different collision energies [17]. The fragmentation efficiency ranges from 5 to 84 percent for sesquiterpene molecular ions depending on collision energy conditions [17].
Infrared spectroscopy of beta-sesquiphellandrene displays absorption bands characteristic of alkene and alkyl functional groups [19]. The spectrum shows carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber region and carbon-carbon double bond stretching around 1600-1700 wavenumbers [19]. The fingerprint region below 1400 wavenumbers provides unique spectral characteristics for compound identification [19].
Ultraviolet-visible spectroscopy reveals absorption maxima associated with pi-to-pi-star electronic transitions [20]. Computational studies using configuration interaction with single excitation methods predict the first electronic transition at approximately 7.0-7.5 electron volts, corresponding to wavelengths around 165-177 nanometers [20]. The absorption intensity is moderate, with oscillator strengths ranging from 0.4 to 0.6 [20].
Spectroscopic Method | Key Characteristics | Diagnostic Features |
---|---|---|
¹H Nuclear Magnetic Resonance | Methylidene protons at 4.74 ppm | Overlapping doublets |
¹H Nuclear Magnetic Resonance | Olefinic protons at 5.67, 6.14 ppm | J = 10.0 Hz coupling |
¹³C Nuclear Magnetic Resonance | 15 carbon signals | Exocyclic alkene at 109 ppm |
Mass Spectrometry | Molecular ion at m/z 204 | Fragmentation efficiency 5-84% |
Ultraviolet-Visible | First transition 7.0-7.5 eV | Oscillator strength 0.4-0.6 |
Infrared | Carbon-hydrogen stretch 2800-3000 cm⁻¹ | Carbon-carbon double bond 1600-1700 cm⁻¹ |